molecular formula C32H28F3N3O8 B15135756 Kmg-301AM (tfa)

Kmg-301AM (tfa)

Cat. No.: B15135756
M. Wt: 639.6 g/mol
InChI Key: NMFWYDTXAWHNRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

KMG-301AM (trifluoroacetate) is the acetoxy methyl esterified form of KMG-301. It is a magnesium ion-selective fluorescent probe that accumulates in mitochondria and is hydrolyzed to KMG-301. This compound is particularly useful for visualizing magnesium ion dynamics in mitochondria within intact cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

KMG-301AM (trifluoroacetate) is synthesized by esterifying KMG-301 with acetoxy methyl groups. The reaction involves the use of trifluoroacetic acid as a catalyst to facilitate the esterification process. The compound is then purified through various chromatographic techniques to achieve a high purity level .

Industrial Production Methods

Industrial production of KMG-301AM (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

KMG-301AM (trifluoroacetate) primarily undergoes hydrolysis reactions. Upon entering the mitochondria, the acetoxy methyl ester groups are hydrolyzed to release KMG-301, which then functions as a magnesium ion-selective fluorescent probe .

Common Reagents and Conditions

    Hydrolysis: The hydrolysis of KMG-301AM (trifluoroacetate) is facilitated by esterases present in the cellular environment.

Major Products Formed

The major product formed from the hydrolysis of KMG-301AM (trifluoroacetate) is KMG-301, which is the active magnesium ion-selective fluorescent probe .

Scientific Research Applications

KMG-301AM (trifluoroacetate) has a wide range of scientific research applications:

Mechanism of Action

KMG-301AM (trifluoroacetate) exerts its effects by accumulating in the mitochondria and undergoing hydrolysis to release KMG-301. KMG-301 selectively binds to magnesium ions, resulting in a change in its fluorescence properties. This allows for the visualization and measurement of magnesium ion concentrations within the mitochondria. The molecular targets involved in this process are the magnesium ions and the mitochondrial membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KMG-301AM (trifluoroacetate)

KMG-301AM (trifluoroacetate) is unique in its ability to selectively accumulate in mitochondria and provide specific insights into mitochondrial magnesium ion dynamics. Unlike other probes, it does not permeate the mitochondrial membrane, ensuring accurate measurements of mitochondrial magnesium ion concentrations .

Properties

Molecular Formula

C32H28F3N3O8

Molecular Weight

639.6 g/mol

IUPAC Name

[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C30H28N3O6.C2HF3O2/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28;3-2(4,5)1(6)7/h6-16H,17H2,1-5H3;(H,6,7)/q+1;/p-1

InChI Key

NMFWYDTXAWHNRE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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